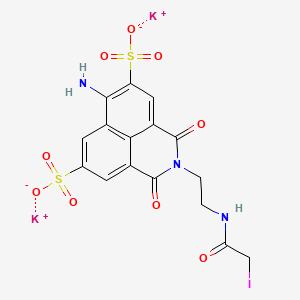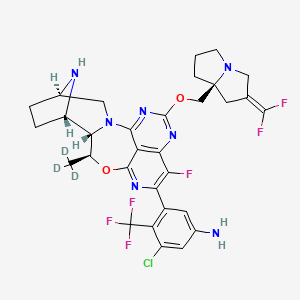
KRASG12D-IN-3-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRASG12D-IN-3-d3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer . This compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the aberrant signaling pathways activated by the KRAS G12D mutation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRASG12D-IN-3-d3 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization . The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it feasible for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
KRASG12D-IN-3-d3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and stability .
Applications De Recherche Scientifique
KRASG12D-IN-3-d3 has a wide range of applications in scientific research, including:
Mécanisme D'action
KRASG12D-IN-3-d3 exerts its effects by binding to the KRAS G12D protein, inhibiting its interaction with downstream signaling molecules . This inhibition disrupts the MAPK and PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, sparing wild-type KRAS and minimizing off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity and selectivity.
Deuterated Compounds: Compounds with deuterium atoms replacing hydrogen, enhancing stability and bioavailability.
Uniqueness
KRASG12D-IN-3-d3 stands out due to its high specificity for the KRAS G12D mutation, robust anti-tumor activity, and favorable pharmacokinetic properties . Its unique chemical structure allows for effective inhibition of KRAS G12D without affecting other KRAS isoforms .
Propriétés
Formule moléculaire |
C31H30ClF6N7O2 |
|---|---|
Poids moléculaire |
685.1 g/mol |
Nom IUPAC |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
Clé InChI |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
SMILES canonique |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



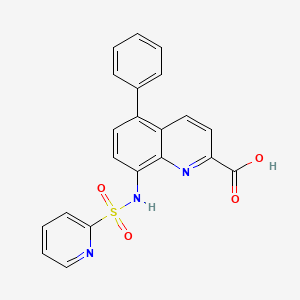


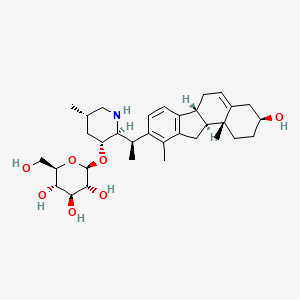
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
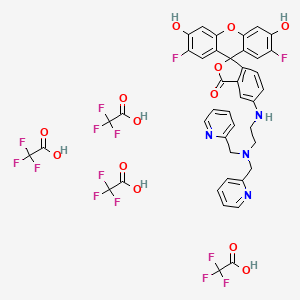
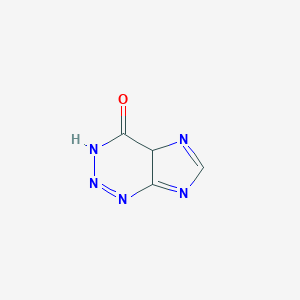
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)
![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
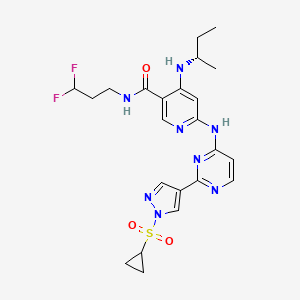
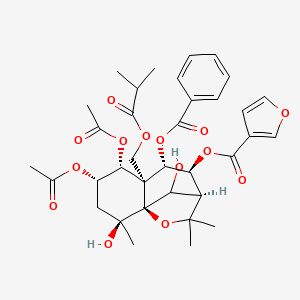
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
